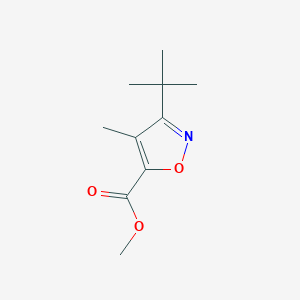![molecular formula C23H23ClN2S2 B12832691 3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride is a complex organic compound featuring a benzothiazole core. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride typically involves the condensation of 3-ethylbenzothiazolium iodide with appropriate aldehydes under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized on a larger scale using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential for the industrial production of such complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloride ion in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methylbenzothiazolium iodide: Shares a similar benzothiazole core but differs in the substituents attached to the ring.
3-Ethylbenzothiazolium bromide: Another related compound with a different halide ion.
3-Methylbenzo[d]thiazol-3-ium: Contains a methyl group instead of an ethyl group, leading to different chemical and biological properties.
Uniqueness
3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of fluorescent dyes and sensors .
Properties
Molecular Formula |
C23H23ClN2S2 |
|---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C23H23N2S2.ClH/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YKJIWQOIXAXDTR-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)



![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)



